molecular formula C18H18N4O B11116633 N'-[(1E)-1H-indol-3-ylmethylene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(1E)-1H-indol-3-ylmethylene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11116633
M. Wt: 306.4 g/mol
InChI Key: CYOHTHYMLPCUEI-SRZZPIQSSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves the reaction of indole-3-carboxaldehyde with 4-methylaniline and acetic hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE involves the inhibition of specific enzymes and signaling pathways. The compound selectively inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It forms hydrogen bonds with key amino acids in the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique compared to other indole derivatives due to its specific chemical structure and biological activity. Similar compounds include:

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C18H18N4O/c1-13-6-8-15(9-7-13)19-12-18(23)22-21-11-14-10-20-17-5-3-2-4-16(14)17/h2-11,19-20H,12H2,1H3,(H,22,23)/b21-11+

InChI Key

CYOHTHYMLPCUEI-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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